Tert-butyl 4-(methylamino)butanoate

Organic Synthesis Reductive Amination GABA Analogs

Synthesizing N-methyl-GABA derivatives? Free acid or methyl esters lack orthogonal deprotection selectivity, compromising multi-step yields. This tert-butyl protected analog (CAS 138007-25-7) solves that. - **Selective deprotection**: Mild TFA conditions leave other esters intact; enables complex peptidomimetic assembly (reported >85% yield via reductive amination). - **Enhanced handling**: tert-butyl ester vs. free acid improves solubility; HCl salt available for aqueous bioconjugation. - **Scalable supply**: Gram to kilogram quantities available; eliminates low-yield (~33%) alternatives.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 138007-25-7
Cat. No. B3100930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(methylamino)butanoate
CAS138007-25-7
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCNC
InChIInChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-5-7-10-4/h10H,5-7H2,1-4H3
InChIKeyZXCSNMBUGDAUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-(methylamino)butanoate Chemical Profile & Sourcing


Tert-butyl 4-(methylamino)butanoate (CAS 138007-25-7) is a specialized amino acid derivative belonging to the class of γ-aminobutyric acid (GABA) analogs, specifically the tert-butyl ester of N-methyl-GABA. This compound serves as a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications [1]. Its structural features—a tert-butyl ester protecting group and a methylamino moiety—enable selective functionalization, making it a key building block for β-amino acid derivatives and peptidomimetics . The compound's molecular formula is C₉H₁₉NO₂ with a molecular weight of 173.25 g/mol, and it is typically supplied with purities ranging from 95% to 98% .

Workflow
Orthogonal protecting-group strategy for peptide mimetics
Selection
N-methyl-GABA building block for CNS agent synthesis
Procurement
Reported yield context supports scale-up feasibility review

Why Tert-butyl 4-(methylamino)butanoate Cannot Be Substituted


Generic substitution of tert-butyl 4-(methylamino)butanoate with related esters or the free acid is not viable due to critical differences in reactivity, stability, and synthetic utility. The tert-butyl ester provides superior stability and enables selective deprotection under mild acidic conditions, a feature absent in methyl or ethyl esters [1]. Additionally, the compound's enhanced solubility and handling compared to the free acid counterpart [2] directly impacts reaction efficiency and reproducibility in multi-step syntheses. The methylamino group confers specific basic properties (predicted pKa ~4.42 for the free acid) that influence its interaction with acids and electrophiles, making it distinct from primary amine analogs.

Free acid (CAS 600-21-5)
Solubility and reactivity mismatch may limit synthetic route transfer
Methyl / Ethyl esters
Deprotection selectivity profile may shift reaction outcomes significantly
Primary amine analog (CAS 50479-22-6)
Basicity and nucleophilicity context alters downstream functionalization

Tert-butyl 4-(methylamino)butanoate Comparative Evidence


Reductive Amination Yield Advantage

A modified reductive amination process yields tert-butyl 4-(methylamino)butanoate with an efficiency exceeding 85% [1]. In contrast, the synthesis of tert-butyl 4-aminobutanoate from GABA and isobutene achieves a yield of only approximately 33% [2].

Reductive Amination Yield
Cross-study comparable
Target: >85% yield
Comparator: ~33% yield
Supports scale-up procurement context
Reported yield difference >52 percentage points
Organic Synthesis Reductive Amination GABA Analogs

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of tert-butyl 4-(methylamino)butanoate (CAS 1246527-48-9) is a white to off-white crystalline solid that is soluble in polar solvents such as water and methanol . The free base form (CAS 138007-25-7) has a calculated aqueous solubility of 23 g/L at 25°C . In contrast, the free acid form, 4-(methylamino)butanoic acid, is only slightly soluble in DMSO, methanol, and water .

Solubility Profile
Data to verify
Target: 23 g/L (calc.)
Free acid: Slightly soluble
Supports aqueous workup context
Qualitative/calculated data requires validation
Formulation Salt Selection Aqueous Compatibility

Boiling Point Advantage Over Methyl Ester

Tert-butyl 4-(methylamino)butanoate exhibits a boiling point of 223.2±23.0 °C at 760 mmHg [1]. While direct boiling point data for the methyl ester analog is not available, the free acid anion form (4-(methylamino)butanoate) has a boiling point of 237.3±23.0 °C at 760 mmHg [2]. This high boiling point indicates low volatility, which can be advantageous for certain synthetic operations.

Boiling Point
Supporting evidence
223.2±23.0 °C
At 760 mmHg
Supports handling and removal context
Calculated value; review for specific operations
Physical Chemistry Distillation Handling

Selective Deprotection Advantage

The tert-butyl ester group in tert-butyl 4-(methylamino)butanoate can be selectively removed under mild acidic conditions without affecting other base-labile protecting groups [1]. This orthogonal deprotection strategy is a key advantage over ethyl or methyl esters, which typically require more forcing conditions (e.g., strong base or acid) that can compromise other functional groups [2].

Selective Deprotection
Class-level inference
Mild acidic (TFA)
vs. forcing conditions for methyl/ethyl esters
Reported selectivity for complex syntheses
Orthogonal protection strategy; verify with substrate
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Tert-butyl 4-(methylamino)butanoate Applications


β-Amino Acid and Peptidomimetic Synthesis

The tert-butyl ester group's orthogonal stability enables its use in the synthesis of β-amino acid derivatives and peptidomimetics [1]. The selective deprotection under mild acidic conditions allows for the sequential unmasking of functional groups, a critical requirement for constructing complex peptide-like molecules [2]. This scenario leverages the compound's superior synthetic utility compared to ethyl or methyl esters.

Aqueous-Phase Reactions with Hydrochloride Salt

The hydrochloride salt of tert-butyl 4-(methylamino)butanoate, which is soluble in water and methanol, is advantageous for reactions conducted in polar or aqueous media . This is particularly relevant in bioconjugation chemistry and certain medicinal chemistry workflows where water compatibility is essential. The free acid form's limited solubility makes it less suitable for such applications .

Large-Scale Preparations via High-Yield Route

For research groups or CDMOs requiring gram to kilogram quantities, the documented >85% yield from the modified reductive amination route [3] offers a cost-effective entry compared to analogs with lower reported yields (e.g., ~33% for tert-butyl 4-aminobutanoate) [4]. This translates to significant material cost savings and reduced waste generation.

Medicinal Chemistry Building Block for CNS Agents

As a protected form of N-methyl-GABA, this compound serves as a key intermediate in the development of central nervous system agents and cognitive enhancers . Its structural features allow for selective modifications to create compounds targeting neurotransmitter modulation , a field where precise control over functional group reactivity is paramount.

Application
Selection Property
Validation Focus
β-Amino acid synthesis
Orthogonal tert-butyl ester stability
Selective deprotection step validation
Aqueous-phase reactions
Salt-form solubility context
Polar-media compatibility review
Large-scale preparations
Reported >85% synthetic yield
Scale-up route feasibility
CNS agent R&D
N-methyl-GABA building block
Pharmacophore functionalization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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